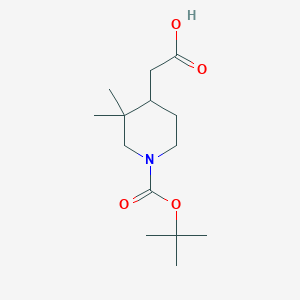
8-Chloroisoquinolin-4-amine
Vue d'ensemble
Description
8-Chloroisoquinolin-4-amine is a chemical compound with the CAS Number: 1784285-89-7 . It has a molecular weight of 178.62 and its IUPAC name is 8-chloroisoquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 8-Chloroisoquinolin-4-amine is 1S/C9H7ClN2/c10-8-3-1-2-6-7 (8)4-12-5-9 (6)11/h1-5H,11H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
8-Chloroisoquinolin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Antibacterial Properties
A study focused on the synthesis of new 8-nitrofluoroquinolone derivatives, including compounds related to 8-chloroisoquinolin-4-amine, revealed interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives showed good activity against S. aureus, indicating potential applications in combating bacterial infections (Al-Hiari et al., 2007).
Applications in Cell Physiology
A 2017 study explored tertiary amines linked to the 8-cyano-7-hydroxyquinolinyl photoremovable protecting group for use in cell physiology studies. This research demonstrated efficient release of bioactive molecules through photoactivation, highlighting the potential for 8-Chloroisoquinolin-4-amine derivatives in cell biology and gene editing research (Asad et al., 2017).
Synthesis of Tetrahydroisoquinoline Derivatives
Research in 1986 explored the synthesis of tetrahydroisoquinoline derivatives, highlighting the importance of structural components like 8-chloroisoquinolin-4-amine for significant antidepressant action. This study underscores the compound's role in synthesizing pharmacologically relevant molecules (Zára-Kaczián et al., 1986).
Cytotoxicity Evaluation in Cancer Research
A 2007 study on the synthesis of 4-aminoquinoline derivatives, related to 8-chloroisoquinolin-4-amine, evaluated their cytotoxic effects on human breast tumor cell lines. This research suggests potential applications of 8-chloroisoquinolin-4-amine derivatives in developing new anticancer agents (Zhang et al., 2007).
Antimicrobial and Cytotoxic Agents
A study synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, including 8-chloroisoquinolin-4-amine derivatives, showing potential activity as antimicrobial and cytotoxic agents. This indicates the compound's versatility in developing treatments for infections and cancer (Farhan & Saour, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .
Propriétés
IUPAC Name |
8-chloroisoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYPXBDIHGQDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

